2,5,6-trichloro-1H-indole-3-carbaldehyde
Overview
Description
2,5,6-Trichloro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H4Cl3NO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its unique structure, which includes three chlorine atoms attached to the indole ring, making it a valuable precursor in various chemical syntheses .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, in general, play a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including the treatment of cancer cells, microbes, and various disorders in the human body .
Result of Action
Indole derivatives are known for their various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-trichloro-1H-indole-3-carbaldehyde typically involves the chlorination of indole derivatives. One common method is the reaction of indole-3-carbaldehyde with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination at the 2, 5, and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,5,6-Trichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed:
Oxidation: 2,5,6-Trichloro-1H-indole-3-carboxylic acid.
Reduction: 2,5,6-Trichloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5,6-Trichloro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,3,5,6-Tetrachloro-1H-indole: Contains an additional chlorine atom, which may alter its reactivity and biological activity.
5-Bromo-2,3-dichloro-1H-indole: Substitution of chlorine with bromine can lead to different chemical and biological properties.
Uniqueness: 2,5,6-Trichloro-1H-indole-3-carbaldehyde is unique due to its specific pattern of chlorination, which enhances its reactivity and makes it a versatile intermediate in the synthesis of various indole derivatives. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields highlight its significance in scientific research .
Properties
IUPAC Name |
2,5,6-trichloro-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO/c10-6-1-4-5(3-14)9(12)13-8(4)2-7(6)11/h1-3,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMIGWYZMQLOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=C2C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463067 | |
Record name | 2,5,6-trichloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800400-47-9 | |
Record name | 2,5,6-trichloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,6-trichloro-1H-indole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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